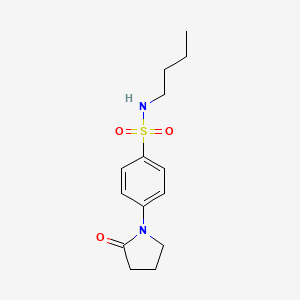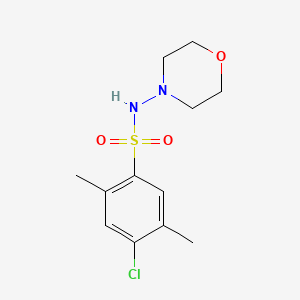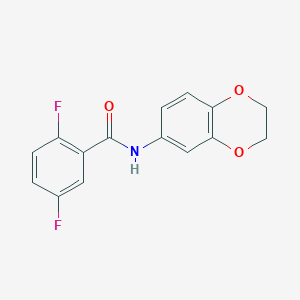![molecular formula C18H11BrCl2N2OS B4792167 5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4792167.png)
5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide
Descripción general
Descripción
5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 11-7082 and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, immune responses, and cell survival. Inhibition of this pathway by BAY 11-7082 leads to the downregulation of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation.
Furthermore, BAY 11-7082 has been shown to induce apoptosis in cancer cells by inhibiting the activity of inhibitor of kappa B kinase (IKK), which is involved in the activation of NF-κB. This leads to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide are mainly related to its anti-inflammatory and anti-cancer properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. Additionally, it has been shown to induce apoptosis in cancer cells, leading to reduced tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide in lab experiments is its specificity towards the NF-κB pathway. This allows researchers to study the effects of NF-κB inhibition on various cellular processes, including inflammation and cancer.
However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit cytotoxic effects on normal cells at high concentrations, which can limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide. One of the areas of interest is the development of novel drug delivery systems for this compound, which can enhance its efficacy and reduce its toxicity.
Moreover, further studies are needed to elucidate the exact mechanism of action of this compound, particularly in the context of cancer cell apoptosis. Additionally, the potential applications of this compound in other fields, such as neuroinflammation and autoimmune diseases, should be explored.
Conclusion
In conclusion, 5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide is a chemical compound that has shown promising results in various fields of scientific research. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of novel therapies. However, further studies are needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of immune responses and inflammation.
Additionally, this compound has been found to have anti-tumor and anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
5-bromo-N-[(3,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrCl2N2OS/c19-14-6-2-3-11-12(14)4-1-5-13(11)17(24)23-18(25)22-10-7-8-15(20)16(21)9-10/h1-9H,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRCAPCUPVQKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC(=S)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrCl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(acetylamino)phenyl]-3-(benzoylamino)-4-methylbenzamide](/img/structure/B4792090.png)
![3-fluoro-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B4792097.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4792099.png)
![5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4792103.png)
![3-({[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4792127.png)

![2-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4792144.png)
![2-cyano-N-(2-ethylphenyl)-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]acrylamide](/img/structure/B4792148.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4792153.png)

![4-(methoxymethyl)-6-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile](/img/structure/B4792183.png)